molecular formula C19H23N3O4S B7713598 N-(4-acetamidophenyl)-3-(4-(N,N-dimethylsulfamoyl)phenyl)propanamide

N-(4-acetamidophenyl)-3-(4-(N,N-dimethylsulfamoyl)phenyl)propanamide

Cat. No. B7713598
M. Wt: 389.5 g/mol
InChI Key: FIPGPGBLLBZTNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetamidophenyl)-3-(4-(N,N-dimethylsulfamoyl)phenyl)propanamide, also known as DMAPT, is a synthetic organic compound that has gained attention in the scientific community due to its potential use as an anticancer agent. DMAPT belongs to the class of compounds called sulfonamides, which are known for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of N-(4-acetamidophenyl)-3-(4-(N,N-dimethylsulfamoyl)phenyl)propanamide is not fully understood, but it is believed to target multiple signaling pathways involved in cancer cell growth and survival. N-(4-acetamidophenyl)-3-(4-(N,N-dimethylsulfamoyl)phenyl)propanamide has been shown to inhibit the activity of NF-κB, a transcription factor that is overexpressed in many types of cancer. Inhibition of NF-κB leads to decreased expression of genes involved in cell proliferation and survival.
Biochemical and Physiological Effects
N-(4-acetamidophenyl)-3-(4-(N,N-dimethylsulfamoyl)phenyl)propanamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. N-(4-acetamidophenyl)-3-(4-(N,N-dimethylsulfamoyl)phenyl)propanamide has been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-acetamidophenyl)-3-(4-(N,N-dimethylsulfamoyl)phenyl)propanamide in lab experiments is its specificity for cancer cells. It has been found to have little to no effect on normal cells, which reduces the risk of side effects. However, N-(4-acetamidophenyl)-3-(4-(N,N-dimethylsulfamoyl)phenyl)propanamide is not very soluble in water, which can make it difficult to administer in vivo. Additionally, the exact dosing and administration of N-(4-acetamidophenyl)-3-(4-(N,N-dimethylsulfamoyl)phenyl)propanamide for cancer therapy is still being studied.

Future Directions

There are several future directions for research on N-(4-acetamidophenyl)-3-(4-(N,N-dimethylsulfamoyl)phenyl)propanamide. One area of interest is the development of more efficient methods for synthesizing N-(4-acetamidophenyl)-3-(4-(N,N-dimethylsulfamoyl)phenyl)propanamide. Another direction is the exploration of N-(4-acetamidophenyl)-3-(4-(N,N-dimethylsulfamoyl)phenyl)propanamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further studies are needed to determine the optimal dosing and administration of N-(4-acetamidophenyl)-3-(4-(N,N-dimethylsulfamoyl)phenyl)propanamide for cancer therapy.

Synthesis Methods

The synthesis of N-(4-acetamidophenyl)-3-(4-(N,N-dimethylsulfamoyl)phenyl)propanamide involves a multi-step process that begins with the reaction of p-nitroaniline with acetic anhydride to form p-nitroacetanilide. This compound is then reduced to p-aminophenylacetamide, which is further reacted with p-bromo-N,N-dimethylsulfonamide to yield the final product, N-(4-acetamidophenyl)-3-(4-(N,N-dimethylsulfamoyl)phenyl)propanamide.

Scientific Research Applications

N-(4-acetamidophenyl)-3-(4-(N,N-dimethylsulfamoyl)phenyl)propanamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and pancreatic cancer cells. N-(4-acetamidophenyl)-3-(4-(N,N-dimethylsulfamoyl)phenyl)propanamide has also been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.

properties

IUPAC Name

N-(4-acetamidophenyl)-3-[4-(dimethylsulfamoyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-14(23)20-16-7-9-17(10-8-16)21-19(24)13-6-15-4-11-18(12-5-15)27(25,26)22(2)3/h4-5,7-12H,6,13H2,1-3H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIPGPGBLLBZTNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CCC2=CC=C(C=C2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(acetylamino)phenyl]-3-[4-(dimethylsulfamoyl)phenyl]propanamide

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